
Vincristine sulfate
Vue d'ensemble
Description
Vincristine sulfate is a chemotherapy medication derived from the Madagascar periwinkle plant, Catharanthus roseus. It is primarily used to treat various types of cancer, including acute lymphocytic leukemia, Hodgkin’s disease, non-Hodgkin’s lymphoma, and neuroblastoma . This compound works by inhibiting the ability of cancer cells to divide, thereby slowing or stopping the growth of tumors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vincristine sulfate is synthesized from the natural alkaloid vincristine, which is extracted from the Madagascar periwinkle plant. The extraction process involves several steps, including the isolation and purification of vincristine from the plant material . The purified vincristine is then converted into its sulfate form through a series of chemical reactions involving sulfuric acid .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale extraction and purification techniques. The process begins with the cultivation of Catharanthus roseus plants, followed by the extraction of vincristine using solvents such as methanol or ethanol . The extracted vincristine is then purified through chromatography and crystallization techniques to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Vincristine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.
Common Reagents and Conditions: Common reagents used in the chemical reactions involving this compound include sulfuric acid, hydrogen peroxide, and various organic solvents . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the chemical reactions of this compound include its sulfate salt form and various derivatives used in chemotherapy . These derivatives are designed to improve the compound’s efficacy and reduce its side effects .
Applications De Recherche Scientifique
Clinical Applications
Vincristine sulfate is primarily indicated for:
- Acute Lymphoblastic Leukemia (ALL)
- Hodgkin's and Non-Hodgkin's Lymphoma
- Neuroblastoma
- Wilms Tumor
- Other solid tumors such as sarcomas and brain tumors .
Combination Therapies
Vincristine is often used in combination with other chemotherapeutic agents to enhance efficacy and reduce side effects. For instance, it is part of regimens like CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) and R-CHOP (adding Rituximab) for treating lymphomas .
Innovative Drug Delivery Systems
Recent advancements in nanotechnology have led to the development of novel drug delivery systems aimed at improving the pharmacokinetics and targeting of this compound. These include:
- Liposomes : Encapsulating vincristine in liposomes has shown improved tumor targeting and reduced systemic toxicity. For example, Marqibo (liposomal vincristine) has been approved for use in certain types of leukemia .
- Nanoparticles : Various nanoparticle formulations, such as polymeric nanoparticles and lipid nanoparticles, have been explored to enhance the bioavailability and efficacy of vincristine while minimizing neurotoxicity. Studies have demonstrated that these formulations can improve drug accumulation in tumor tissues compared to conventional formulations .
Drug Delivery System | Advantages | Challenges |
---|---|---|
Liposomes | Enhanced targeting; reduced side effects | Potential for new side effects |
Polymeric Nanoparticles | Improved pharmacokinetics; tumor specificity | Complexity in manufacturing |
Solid Lipid Nanoparticles | Sustained release; better cytotoxicity | Stability issues |
Case Studies
- Complete Response in Malignant Melanoma : A case study reported a 64-year-old male with malignant melanoma who achieved a complete response after receiving a combination therapy that included this compound. This highlights vincristine's potential effectiveness even in challenging cases with multiple metastases .
- Liposomal Formulation Efficacy : In preclinical studies involving liposomal vincristine, researchers found significantly enhanced antitumor effects compared to free vincristine in animal models. The liposomal formulation showed better biodistribution and reduced side effects, indicating a promising direction for future clinical applications .
Mécanisme D'action
Vincristine sulfate exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules during cell division . By binding to tubulin, this compound prevents the polymerization of microtubules, leading to the disruption of the mitotic spindle and the arrest of cell division at the metaphase stage . This ultimately results in the apoptosis, or programmed cell death, of cancer cells . The molecular targets of this compound include the tubulin protein and various signaling pathways involved in cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
These compounds share a similar mechanism of action, as they all bind to tubulin and inhibit microtubule formation . vincristine sulfate is unique in its specific therapeutic applications and side effect profile . For example, this compound is particularly effective in treating acute lymphocytic leukemia and neuroblastoma, whereas vinblastine is more commonly used for Hodgkin’s lymphoma and testicular cancer . Additionally, this compound is associated with a higher incidence of neurotoxicity compared to other vinca alkaloids .
List of Similar Compounds:- Vinblastine
- Vinorelbine
- Vindesine
- Colchicine
This compound’s unique properties and applications make it a valuable compound in the treatment of various cancers and a subject of ongoing scientific research.
Activité Biologique
Vincristine sulfate, a member of the vinca alkaloid class of chemotherapeutic agents, is primarily utilized for its potent anti-cancer properties. This article delves into its biological activity, mechanisms of action, clinical applications, pharmacokinetics, and recent advancements in its formulation.
Vincristine exerts its therapeutic effects primarily through the disruption of microtubule dynamics during cell division. The following key actions characterize its mechanism:
- Microtubule Binding : Vincristine binds to tubulin, a protein that polymerizes to form microtubules. This binding occurs at the plus ends of microtubules, preventing their elongation and disrupting the mitotic spindle formation crucial for chromosome segregation during mitosis .
- Cell Cycle Arrest : The interference with microtubule dynamics leads to cell cycle arrest at the metaphase stage. Cells are unable to progress through mitosis, leading to apoptosis in rapidly dividing cancer cells .
- Inhibition of Nucleic Acid and Protein Synthesis : In addition to its effects on microtubules, vincristine may also inhibit nucleic acid synthesis and protein production by blocking glutamic acid utilization and affecting other metabolic pathways .
Pharmacokinetics
Vincristine is administered intravenously and exhibits rapid distribution throughout the body. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Protein Binding | ~75% |
Volume of Distribution | 90% distribution within 15-30 minutes post-injection |
Metabolism | Hepatic via CYP3A enzymes |
Elimination Half-Life | Approximately 20 hours |
Vincristine's pharmacokinetic profile can be significantly altered when formulated as this compound liposome injection (VSLI), which enhances its efficacy while reducing toxicity by prolonging circulation time in the bloodstream .
Clinical Applications
Vincristine is widely used in various cancers, including:
- Acute Lymphoblastic Leukemia (ALL) : Vincristine is a cornerstone in the treatment regimen for ALL, demonstrating significant efficacy in both pediatric and adult populations .
- Wilms' Tumor : A study highlighted the use of vincristine as a preoperative treatment for inoperable Wilms' tumor, showing dramatic tumor regression prior to nephrectomy .
- Liposomal Formulation : VSLI has been approved for patients with relapsed or refractory ALL. It has shown improved antitumor activity compared to conventional vincristine formulations due to better pharmacokinetics and reduced side effects .
Case Studies
-
Wilms' Tumor Treatment :
- Four children with inoperable unilateral Wilms' tumor received this compound as a substitute for preoperative irradiation.
- Results showed prompt regression in all tumor sites, leading to successful nephrectomy within 12-21 days after treatment initiation. All patients remained disease-free for up to 21 months post-treatment .
- Liposomal Vincristine in ALL :
Recent Research Findings
Recent studies have focused on enhancing vincristine's efficacy through novel formulations:
- Nanoformulations : Research indicates that nanoencapsulation techniques improve drug delivery efficiency and reduce side effects while maintaining therapeutic effectiveness against various cancer types .
- Pharmacokinetic Studies : Investigations into VSLI reveal that it maintains therapeutic levels over extended periods, thereby increasing exposure of cancer cells to the drug without escalating toxicity .
Propriétés
Numéro CAS |
2068-78-2 |
---|---|
Formule moléculaire |
C46H56N4O10.H2O4S C46H58N4O14S |
Poids moléculaire |
923.0 g/mol |
Nom IUPAC |
methyl (1R,10S,12R)-11-acetyloxy-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid |
InChI |
InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28?,37?,38?,39?,42-,43+,44+,45-,46-;/m0./s1 |
Clé InChI |
AQTQHPDCURKLKT-KKVPHILVSA-N |
SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |
SMILES isomérique |
CC[C@@]1(CC2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)(C([C@@](C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |
SMILES canonique |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |
Apparence |
White to off-white, odorless amorphous or crystalline powder |
melting_point |
531 °F approximately (NTP, 1992) |
Key on ui other cas no. |
2068-78-2 |
Description physique |
Vincristine sulfate appears as an anticancer drug. White to slightly yellow, amorphous or crystalline powder. Sensitive to light. Odorless. pH (0.1% solution) 3.5 - 4.5. (NTP, 1992) |
Pictogrammes |
Acute Toxic; Health Hazard |
Solubilité |
greater than or equal to 10 mg/mL at 75 °F (NTP, 1992) |
Synonymes |
cellcristin Citomid Farmistin Leurocristine Oncovin Oncovine Onkocristin PFS, Vincasar Sulfate, Vincristine Vincasar Vincasar PFS Vincristin Bristol Vincristin medac Vincristine Vincristine Sulfate Vincrisul Vintec |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of vincristine sulfate?
A1: this compound is an anti-microtubule agent that exerts its anticancer effects by binding to tubulin, a protein crucial for microtubule formation. [, , ] This binding disrupts the equilibrium between microtubule polymerization and depolymerization, ultimately leading to mitotic arrest and apoptosis in rapidly dividing cells, such as cancer cells. [, ]
Q2: How does the liposomal formulation of this compound, known as Marqibo®, improve its therapeutic efficacy?
A2: Marqibo® encapsulates this compound within sphingomyelin/cholesterol liposomes. [, , , ] This encapsulation results in several advantages over conventional this compound:
- Enhanced Pharmacokinetics: Liposomal encapsulation leads to a longer circulation time and slower release of this compound, increasing its concentration in tumor tissues. [, , ] Studies have shown significantly higher plasma vincristine levels (up to 100-fold) with Marqibo® compared to standard this compound. []
- Reduced Toxicity: The slow release and targeted delivery of this compound to tumor sites can potentially minimize its exposure to healthy tissues, thereby reducing side effects. [, , ]
- Dose Intensification: The improved pharmacokinetic profile of Marqibo® allows for higher doses of this compound to be administered without exceeding the toxicity threshold. [, , ]
Q3: Are there any differences in how this compound affects cells compared to other anti-microtubule agents like paclitaxel?
A3: Yes, while both this compound and paclitaxel target microtubules, they induce apoptosis via different pathways. []
- This compound: Causes microtubule depolymerization and disruption, leading to cell shrinkage, nuclear condensation, and Bax protein translocation to the mitochondria. This translocation disrupts the balance of Bcl-2 family proteins, facilitating cytochrome c release and apoptosis. []
- Paclitaxel: Induces microtubule polymerization, leading to chromatin condensation, changes in mitochondrial conformation, and phosphorylation/inactivation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. This process also results in cytochrome c release and apoptosis. []
Q4: What types of cancers have shown responsiveness to this compound treatment?
A4: this compound has demonstrated efficacy in treating various cancers, both as a single agent and in combination therapies. Clinical studies and case reports highlight its activity against:
- Hematological Malignancies: Acute lymphoblastic leukemia (ALL), particularly in relapsed or refractory cases. [, , , ] Also shows activity against other lymphomas. []
- Solid Tumors: Has shown some efficacy against Wilms' tumor, rhabdomyosarcoma, neuroblastoma, Ewing's sarcoma, retinoblastoma, liposarcoma, and canine transmissible venereal tumor (TVT). [, , , , , ]
Q5: How is this compound typically administered, and what are the common challenges associated with its administration?
A5: this compound is primarily administered intravenously. [, , ] One of the significant challenges is the risk of severe tissue reactions if extravasation occurs. [] Dilution of this compound in larger infusion volumes and packaging in minibags or larger syringes have been suggested to help prevent inadvertent intrathecal administration. []
Q6: What are the major toxicity concerns associated with this compound treatment?
A6: While this compound is an effective chemotherapeutic agent, its use is associated with several side effects, with neurotoxicity being the most prominent dose-limiting factor. [, , , ]
- Neurotoxicity: This can manifest as peripheral neuropathy, often characterized by neuropathic pain, paresthesia, and decreased reflexes. [, , , ] The liposomal formulation, Marqibo®, aims to reduce neurotoxicity by improving drug delivery and minimizing exposure to healthy nerves. [, , ]
- Other Toxicities: Other common side effects include constipation, nausea, vomiting, fatigue, and myelosuppression, though this is usually mild. [, , , ]
Q7: Has this compound been investigated in preclinical models?
A7: Yes, various in vitro and in vivo studies have been conducted to evaluate the efficacy and safety of this compound:
- In Vitro Studies: Cell-based assays have been used to assess the cytotoxic effects of this compound on different cancer cell lines, including those derived from lymphoma, leukemia, and solid tumors. [, ]
- Animal Models: this compound has been tested in animal models of cancer, such as mice bearing transplanted tumors or dogs with naturally occurring tumors like TVT, to assess its antitumor activity, pharmacokinetics, and toxicity profile. [, , , , ]
Q8: What are some of the analytical methods used to characterize and quantify this compound?
A8: Various analytical techniques have been employed for the characterization and quantification of this compound, both in vitro and in vivo:
- High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating and quantifying this compound in biological samples, such as plasma and urine. [, , , ]
- UV Spectrophotometry: This method utilizes the absorption properties of this compound at specific wavelengths to determine its concentration in pharmaceutical formulations. []
- Flow Injection Chemiluminescence: This sensitive technique detects this compound based on the chemiluminescence generated from the reaction of its ion-pair complex with luminol. []
- Mass Spectrometry: This highly sensitive and specific method is often coupled with HPLC for accurate quantification of this compound in complex biological matrices. [, ]
Q9: What about the stability of this compound in different formulations and storage conditions?
A9: The stability of this compound has been a subject of investigation, and studies have shown that it can be affected by various factors:
- Dilution and Packaging: Studies have demonstrated that this compound diluted in infusion solutions like 0.9% sodium chloride injection and packaged in minibags or syringes remains physically and chemically stable for clinically relevant periods when stored at appropriate temperatures (e.g., 4°C). []
- Light Sensitivity: this compound is known to be light-sensitive. [] Therefore, it is crucial to protect it from light during storage and administration to maintain its potency.
Q10: What about the environmental impact of this compound?
A11: While the environmental impact of this compound has not been extensively studied, it is essential to consider potential risks associated with the disposal of cytotoxic drugs. [, ] Implementing proper waste management practices, such as collecting and treating pharmaceutical waste separately from regular waste streams, is crucial to minimize potential harm to the environment and human health. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.